2-(beta-D-Galactosidoxy)naphthol AS-LC
Overview
Description
2-(beta-D-Galactosidoxy)naphthol AS-LC is a synthetic organic compound known for its application as a histochemical substrate for the demonstration of galactosidase activity . It is a derivative of naphthol, a class of compounds widely used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(beta-D-Galactosidoxy)naphthol AS-LC involves the glycosylation of naphthol derivatives with beta-D-galactose. The reaction typically requires the presence of a catalyst and proceeds under controlled temperature and pH conditions to ensure the selective formation of the desired glycosidic bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(beta-D-Galactosidoxy)naphthol AS-LC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic ring of the naphthol moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(beta-D-Galactosidoxy)naphthol AS-LC has several scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study galactosidase activity.
Biology: Employed in histochemical staining techniques to visualize galactosidase activity in tissues.
Medicine: Investigated for its potential use in diagnostic assays for detecting galactosidase-related disorders.
Industry: Utilized in the production of dyes and pigments due to its chromogenic properties
Mechanism of Action
The mechanism of action of 2-(beta-D-Galactosidoxy)naphthol AS-LC involves its hydrolysis by galactosidase enzymes. The enzyme cleaves the glycosidic bond, releasing the naphthol moiety, which can then undergo further reactions to produce a colored product. This chromogenic reaction is the basis for its use in histochemical and enzymatic assays .
Comparison with Similar Compounds
Similar Compounds
2-(beta-D-Glucuronidoxy)naphthol AS-BI: Another naphthol derivative used as a substrate for glucuronidase activity.
2-(beta-D-Galactosidoxy)naphthalene-3-carboxylic acid: A similar compound with a carboxylic acid functional group instead of the naphthol moiety.
Uniqueness
2-(beta-D-Galactosidoxy)naphthol AS-LC is unique due to its specific application as a galactosidase substrate. Its structure allows for selective hydrolysis by galactosidase enzymes, making it a valuable tool in biochemical and histochemical studies .
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPWFVGXQNDAFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399127 | |
Record name | 2-(beta-D-Galactosidoxy)naphthol AS-LC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94123-05-4 | |
Record name | 2-(beta-D-Galactosidoxy)naphthol AS-LC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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